Cyclohex-3-ene-1-carboxamide
Overview
Description
Cyclohex-3-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring with a carboxamide group attached at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-3-ene-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylthis compound derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield hydroxymethyl derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Reagents such as bromine (Br2) and epoxides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Bicyclic lactone derivatives.
Scientific Research Applications
Cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the double bond in the ring.
Cyclohex-3-ene-1-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: Cyclohex-3-ene-1-carboxamide is unique due to its combination of a cyclohexene ring and a carboxamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
cyclohex-3-ene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLUBLXOWRBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306492 | |
Record name | cyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-81-7 | |
Record name | 3-Cyclohexene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4771-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4771-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique chemical transformation is observed in Cyclohex-3-ene-1-carboxamide derivatives, as highlighted in the research?
A1: The research paper [] describes unexpected rearrangements occurring in this compound derivatives under specific reaction conditions. These rearrangements lead to the formation of bicyclic lactones, which are molecules containing two rings, one of which is a lactone (cyclic ester). This finding is significant as it reveals a novel synthetic pathway for creating these complex structures, potentially opening doors for new chemical synthesis strategies.
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